molecular formula C16H20O5 B3165356 ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE CAS No. 898758-81-1

ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE

Cat. No.: B3165356
CAS No.: 898758-81-1
M. Wt: 292.33 g/mol
InChI Key: UPVHUFRDAUPFEM-UHFFFAOYSA-N
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Description

Ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate: is an organic compound with the molecular formula C16H20O5 It is characterized by the presence of an ethyl ester group, an acetoxyphenyl group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(3-acetoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 6-(3-acetoxyphenyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(3-hydroxyphenyl)-6-oxohexanoate.

    Substitution: Ethyl 6-(3-substituted phenyl)-6-oxohexanoate.

Scientific Research Applications

Chemistry: Ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and keto group transformations. It serves as a model substrate for investigating the activity of esterases and ketoreductases.

Medicine: Potential medicinal applications include the development of prodrugs. The ester group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.

Industry: In the industrial sector, ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and ethanol. The keto group can undergo reduction or oxidation, depending on the cellular environment and the presence of specific enzymes. These transformations can affect the compound’s biological activity and its interactions with other biomolecules.

Comparison with Similar Compounds

  • Ethyl 6-(3-hydroxyphenyl)-6-oxohexanoate
  • Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
  • Ethyl 6-(3-chlorophenyl)-6-oxohexanoate

Comparison: Ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate is unique due to the presence of the acetoxy group, which can undergo hydrolysis to release acetic acid. This property distinguishes it from similar compounds with different substituents on the phenyl ring. The acetoxy group also provides additional reactivity, allowing for further chemical modifications.

Properties

IUPAC Name

ethyl 6-(3-acetyloxyphenyl)-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-20-16(19)10-5-4-9-15(18)13-7-6-8-14(11-13)21-12(2)17/h6-8,11H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVHUFRDAUPFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271820
Record name Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-81-1
Record name Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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